1,3,5-Undecatriene, 2-methyl-, (3E,5E)-
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Overview
Description
1,3,5-Undecatriene, 2-methyl-, (3E,5E)- is an organic compound with the molecular formula C12H20. It is a type of triene, which means it contains three double bonds within its carbon chain. This compound is one of the stereoisomers of 1,3,5-Undecatriene, characterized by its specific (3E,5E) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- can be achieved through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions typically include a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the formation of the triene structure. The reaction conditions are optimized to achieve the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Undecatriene, 2-methyl-, (3E,5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction will produce saturated hydrocarbons.
Scientific Research Applications
1,3,5-Undecatriene, 2-methyl-, (3E,5E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds allow it to participate in various chemical reactions, which can modulate biological pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1,3,5-Undecatriene, 2-methyl-, (3E,5E)- can be compared with other similar compounds such as:
- (3Z,5E)-1,3,5-Undecatriene
- (E,E)-1,3,5-Undecatriene
- (3E,5Z)-1,3,5-Undecatriene
These compounds share the same molecular formula but differ in their stereochemistry. The unique (3E,5E) configuration of 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- gives it distinct chemical and physical properties, which can influence its reactivity and applications.
Properties
CAS No. |
73398-98-8 |
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Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(3E,5E)-2-methylundeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8+,11-10+ |
InChI Key |
JJCUHVWRXVDLKW-BNFZFUHLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=C)C |
Canonical SMILES |
CCCCCC=CC=CC(=C)C |
Origin of Product |
United States |
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